molecular formula C2H4N2O2 B166460 Oxamide CAS No. 471-46-5

Oxamide

Cat. No.: B166460
CAS No.: 471-46-5
M. Wt: 88.07 g/mol
InChI Key: YIKSCQDJHCMVMK-UHFFFAOYSA-N
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Description

Oxamide is an organic compound with the formula (CONH2)2. It is a white crystalline solid that is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . It is the diamide derived from oxalic acid and the hydrate of cyanogen . The main application of this compound is as a substitute for urea in fertilizers .


Synthesis Analysis

Oxamides are synthesized using oxalyl chloride and corresponding aniline in a 1:2 ratio in a basic medium . They can also be produced from hydrogen cyanide, which is oxidized to cyanogen, and then hydrolyzed . It can also be prepared from formamide by glow-discharge electrolysis .


Molecular Structure Analysis

The structures of Oxamides are determined by mass spectrometry, various spectroscopic techniques such as 1 H-NMR, and IR spectroscopy as well as X-ray diffraction studies .


Chemical Reactions Analysis

This compound is extremely stable and can be heated to >300 °C before decomposing . It is produced by the oxidation of HCN to (CN)2, followed by hydrolysis . It also reacts with ethylene carbonate .


Physical and Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . It is non-hygroscopic and contains about 32% nitrogen . It can be heated to >300 °C before decomposing .

Scientific Research Applications

Nitrogen Nutrition in Agriculture

Oxamide has been studied for its effects on agriculture, particularly in nitrogen nutrition. Research shows that this compound, as a slow-release nitrogen source, can influence the protein concentration in wheat grains and has an impact on soybean test weight. However, its efficacy as a nitrogen source in hydroponics is inferior to nitrate (Schuler & Paulsen, 1988). Another study highlights this compound's role in reducing ammonia volatilization and improving nitrogen use efficiency in paddy soil, suggesting its potential in sustainable agricultural practices (Tang, Li, Shen, & Duan, 2018).

Combustion Characteristics in Rocket Propellants

This compound has been identified as a burning rate suppressant in composite solid rocket propellants. Its unique thermal decomposition characteristics, which exhibit endothermic effects, play a significant role in modifying the combustion behavior of propellants (Trache et al., 2015).

Chemical Synthesis and Applications

Studies have explored the synthesis of this compound derivatives and their applications. For example, oxamides have been synthesized for lipoxygenase inhibition activities, with potential implications in pharmacology and molecular biology (Fazal-ur-Rehman et al., 2019). Additionally, this compound has been involved in reactions with ethylene carbonate, suggesting potential applications in manufacturing thermostable polyurethane foams (Zarzyka-Niemiec, 2011).

Medical Research and Pharmacology

This compound has been investigated in medical research, particularly in studies related to urolithiasis and neuromuscular junction function. For instance, the role of this compound in experimental urolithiasis has been explored (Badachkoriya & Diasamidze, 1983), and its pharmacological actions at the frog neuromyal junction have been studied (Karczmar, Kim, & Blaber, 1965).

Mechanism of Action

Target of Action

Oxamide, an organic compound with the formula (CONH2)2 , has been studied for its potential anticancer effects . It’s been found to induce cell death in cancer cells, particularly in triple-negative breast cancer . The primary targets of this compound are the molecules involved in apoptosis induction .

Mode of Action

This compound interacts with its targets by inducing apoptosis, a process of programmed cell death . This interaction results in cell death, particularly in cancer cells . The apoptosis is induced in a mitochondrial-dependent manner .

Biochemical Pathways

The main biochemical pathway affected by this compound is the apoptosis pathway . This compound induces apoptosis, leading to cell death . This effect on the apoptosis pathway results in the inhibition of tumor progression .

Pharmacokinetics

It’s known that this compound is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of this compound’s action is the induction of apoptosis, leading to cell death . In the context of cancer treatment, this can result in the inhibition of tumor growth . For instance, a study found that a compound based on this compound impeded tumor growth in a 4T1 syngeneic mouse model .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and thus its efficacy . Furthermore, this compound is extremely stable and can be heated to over 300°C before decomposing , which may influence its stability under different environmental conditions.

Safety and Hazards

Oxamide is considered a poison by ingestion and intraperitoneal routes . It is also an eye irritant . When heated to decomposition, it emits toxic fumes of NOx .

Biochemical Analysis

Biochemical Properties

Oxamide is known to interact with various enzymes and proteins. For instance, it has been evaluated as an inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in Alzheimer’s disease . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

This compound has shown significant effects on various types of cells. In the context of cancer, this compound molecules have been studied for their anticancer effects via apoptosis induction . For instance, a synthesized compound containing this compound was found to induce cell death in MDA-MB-231 cells, a type of breast cancer cell . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with enzymes at the molecular level. For instance, in the case of AChE and BuChE inhibition, this compound binds to the active sites of these enzymes, thereby preventing their normal function . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stability and slow degradation over time . This slow-release property is beneficial in certain applications, such as its use as a substitute for urea in fertilizers . Long-term effects on cellular function have been observed in in vitro or in vivo studies, such as its impact on the growth of cancer cells .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on similar compounds suggests that the effects of this compound could vary with different dosages. For instance, the effects of a compound containing this compound on tumor growth in a 4T1 syngeneic mouse model were observed

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from hydrogen cyanide, which is oxidized to cyanogen, and then hydrolyzed This process involves interactions with various enzymes and cofactors

Transport and Distribution

Given its solubility properties, it is likely that this compound can be transported through the cell via diffusion and potentially interact with various transporters or binding proteins .

Properties

IUPAC Name

oxamide
Source PubChem
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InChI

InChI=1S/C2H4N2O2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKSCQDJHCMVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060051
Record name Ethanediamide
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Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Oxamide
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Vapor Pressure

0.00000006 [mmHg]
Record name Oxamide
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CAS No.

471-46-5
Record name Oxamide
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Record name Oxamide
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Record name OXAMIDE
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Record name Oxamide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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